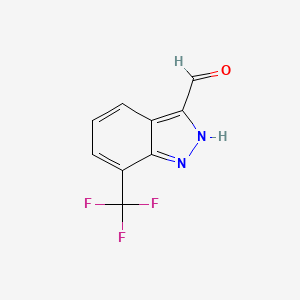
7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde is a compound that belongs to the indazole family, characterized by the presence of a trifluoromethyl group at the 7th position and an aldehyde group at the 3rd position of the indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of indazole derivatives using reagents such as trifluoromethyl sulfonyl chloride (CF3SO2Cl) under photoredox catalysis . The aldehyde group can be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid.
Reduction: 7-(Trifluoromethyl)-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Industry: Utilized in the development of advanced materials with enhanced stability and lipophilicity.
Mecanismo De Acción
The mechanism of action of 7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
7-Methoxy-4-(trifluoromethyl)coumarin: Another compound with a trifluoromethyl group, used in fluorescent probes.
Trifluoromethyl ketones: Known for their applications in medicinal chemistry and as intermediates in organic synthesis.
Uniqueness: 7-(Trifluoromethyl)-1H-indazole-3-carbaldehyde stands out due to its unique combination of the indazole ring, trifluoromethyl group, and aldehyde functionality, which imparts distinct chemical reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C9H5F3N2O |
|---|---|
Peso molecular |
214.14 g/mol |
Nombre IUPAC |
7-(trifluoromethyl)-2H-indazole-3-carbaldehyde |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)6-3-1-2-5-7(4-15)13-14-8(5)6/h1-4H,(H,13,14) |
Clave InChI |
HPQMFMLGZCJZFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NN=C2C(=C1)C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-6-{[(3-hydroxypropyl)amino]methyl}phenol](/img/structure/B13316251.png)
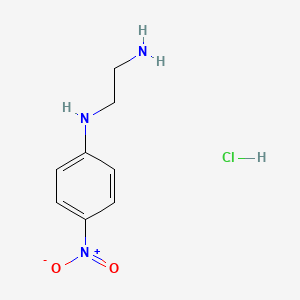
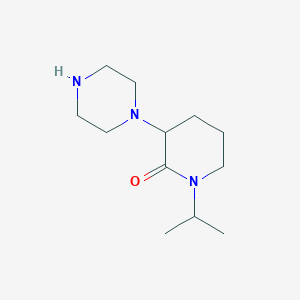
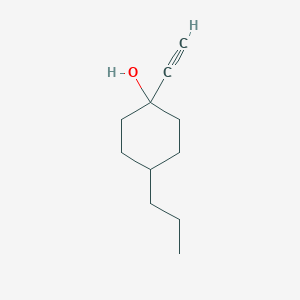
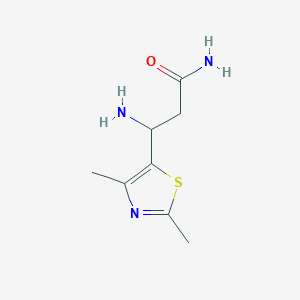
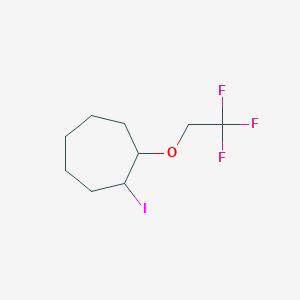
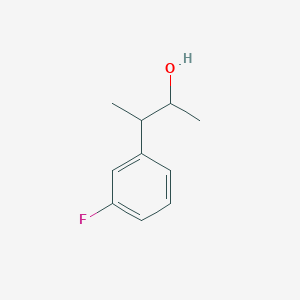
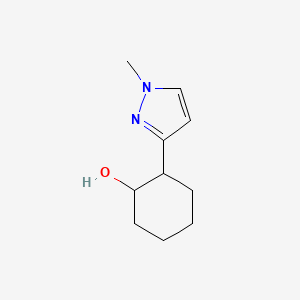
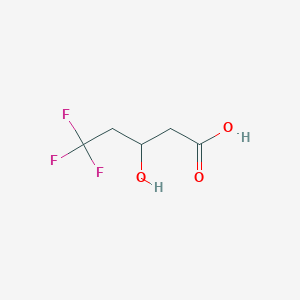


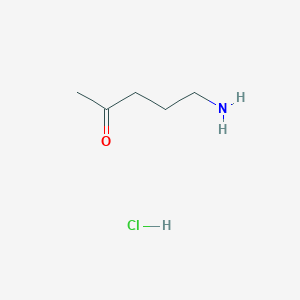
![2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline](/img/structure/B13316331.png)
![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13316333.png)
